molecular formula C12H15N3O2 B11772743 Ethyl 5-(5-cyanopyrimidin-2-YL)pentanoate

Ethyl 5-(5-cyanopyrimidin-2-YL)pentanoate

Cat. No.: B11772743
M. Wt: 233.27 g/mol
InChI Key: ZSCLTZRIIFEGTR-UHFFFAOYSA-N
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Description

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate is a chemical compound with the molecular formula C12H15N3O2. It belongs to the class of organic compounds known as pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a cyanopyrimidine group attached to a pentanoate ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate typically involves the reaction of 5-cyanopyrimidine with ethyl 5-bromopentanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate can be compared with other pyrimidine derivatives, such as:

    Ethyl 5-(4,6-dimethylpyrimidin-2-yl)pentanoate: Similar structure but with methyl groups at positions 4 and 6.

    Ethyl 5-(5-aminopyrimidin-2-yl)pentanoate: Contains an amino group instead of a cyano group.

    Ethyl 5-(5-bromopyrimidin-2-yl)pentanoate: Contains a bromine atom instead of a cyano group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

ethyl 5-(5-cyanopyrimidin-2-yl)pentanoate

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)6-4-3-5-11-14-8-10(7-13)9-15-11/h8-9H,2-6H2,1H3

InChI Key

ZSCLTZRIIFEGTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=NC=C(C=N1)C#N

Origin of Product

United States

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